

Application Notes and Protocols for NS1643 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: NS1643

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Introduction

NS1643 is a small molecule compound known as an activator of the human ether-a-go-go-related gene (hERG) potassium channels (Kv11.1), which are critical for cardiac repolarization.[1][2] Dysfunction of hERG channels is associated with cardiac arrhythmias, such as Long QT syndrome.[2][3] **NS1643** has been shown to increase hERG channel currents, shorten the cardiac action potential duration, and presents a potential therapeutic approach for certain cardiac conditions.[1] It also exhibits activity on other members of the Kv11 channel family, including Kv11.2 (erg2) and Kv11.3 (erg3) channels.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing **NS1643** in patch clamp electrophysiology studies to investigate its effects on ion channels.

Mechanism of Action

NS1643 is a diphenylurea compound, N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea, that acts as a partial agonist on hERG K⁺ channels.[5] Its primary mechanism involves modifying the gating properties of the channel. **NS1643** shifts the voltage dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials.[4][6] It has also been reported to slow the rate of hERG inactivation.[5] The binding site for **NS1643** is thought to be located around the voltage-sensor domain of the hERG channel.[3][7]

Signaling Pathway Diagram



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Caption: Mechanism of **NS1643** action on hERG channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of **NS1643** on Kv11 channels from various studies.

Table 1: Potency of **NS1643** on Kv11 Channels

Channel	Cell Type	Parameter	Value	Reference
hERG (Kv11.1)	Xenopus oocytes	EC50	10.5 μ M	[1][5]
hERG (Kv11.1)	Mammalian HEK293 cells	EC50	Not explicitly stated, but effects seen at 10 μ M	[1]
Kv11.3	CHO cells	Maximal Current Increase	~80% at 10 μ M	[4]

Table 2: Electrophysiological Effects of **NS1643** on Kv11 Channels

Channel	Cell Type	NS1643 Concentration	Effect	Quantitative Detail	Reference
hERG (Kv11.1)	Guinea pig cardiomyocytes	10 μ M	Decreased action potential duration	To 65% of control	[1]
Kv11.3	CHO cells	0.1 μ M	Leftward shift in V0.5 of activation	~7 mV	[4]
Kv11.3	CHO cells	5-10 μ M	Leftward shift in V0.5 of activation	>15 mV	[4]
hERG (Kv11.1)	Not specified	30 μ M	Leftward shift in KCNH2 activation curve	~10 mV after 5 min, ~20 mV after 10 min	[6]
hERG (Kv11.1)	Not specified	10 μ M	Increased rate of activation	tactivation = 21.7 \pm 5.2 ms (vs. 47.5 \pm 4.6 ms control)	[4]
hERG (Kv11.1)	Not specified	20 μ M	Slowed rate of activation	tactivation = 156.0 \pm 20.6 ms	[4]

Experimental Protocols

The following are detailed methodologies for patch clamp experiments to study the effects of **NS1643**. These protocols are synthesized from methods described in the cited literature.

Cell Preparation

For Heterologous Expression Systems (e.g., HEK293, CHO cells):

- Culture cells in appropriate media (e.g., DMEM for CHO cells) supplemented with serum and antibiotics.[4]
- Plate cells onto coverslips coated with an appropriate substrate (e.g., poly-D-lysine).[4]
- Transfect cells with the cDNA for the ion channel of interest (e.g., rat Kv11.3) and a marker gene (e.g., EGFP-N1) using a suitable transfection reagent (e.g., LipofectAMINE 2000).[4]
- Perform electrophysiological recordings 8-48 hours post-transfection.[4]

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

- Isolate ventricular myocytes using established enzymatic digestion protocols.
- Store the isolated cells in a suitable solution at room temperature.
- Use rod-shaped cells with clear cross-striations for experiments.[8]

Solutions

Table 3: Composition of Intracellular and Extracellular Solutions

Solution	Component	Concentration (mM)
Pipette (Intracellular) Solution	KF	130
CaCl ₂	1	
MgCl ₂	1	
NaCl	5	
HEPES	10	
Phosphocreatine	10	
MgATP	4	
GTP	0.3	
EGTA	5	
External (Extracellular) Solution	NaCl	125
KCl	2.5	
MgCl ₂	1	
CaCl ₂	2	
NaH ₂ PO ₄	1.25	
NaHCO ₃	25	
Glucose	25	

Note: The pH of the intracellular solution should be adjusted to 7.25 and the external solution to 7.4.[\[9\]](#)[\[10\]](#) The osmolarity should be checked and adjusted as needed (typically 290-310 mOsm for extracellular and 280-300 mOsm for intracellular solutions).

NS1643 Stock Solution Preparation

- Prepare a stock solution of **NS1643** in DMSO. For a 10 mM stock, dissolve 3.8 mg of **NS1643** (MW: 380.24 g/mol) in 1 mL of DMSO.[\[11\]](#)

- Store the stock solution at -20°C.[5]
- On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. Ensure the final DMSO concentration does not exceed a level that affects channel function (typically $\leq 0.1\%$).

Whole-Cell Patch Clamp Recording

- Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with the intracellular solution.[4]
- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).[10]
- Approach a selected cell with the patch pipette and form a gigaohm seal (≥ 1 G Ω).[12]
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance and series resistance (typically 60-90%). [4]
- Data should be low-pass filtered (e.g., at 3 kHz) and sampled at an appropriate frequency (e.g., 10 kHz).[4][9]

Voltage Clamp Protocols

To Measure Activation Curves:

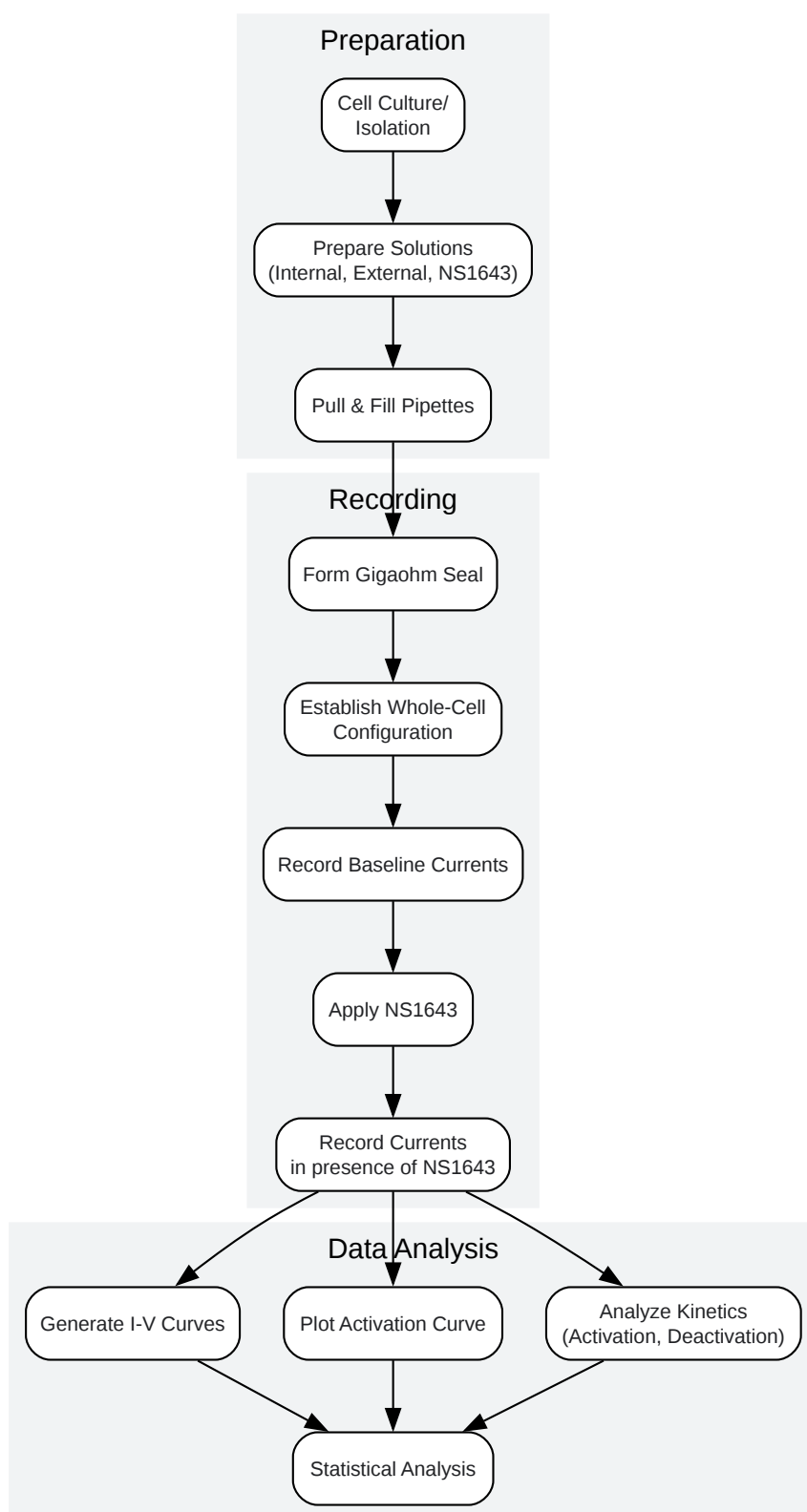
- Hold the cell at a negative holding potential (e.g., -80 mV).
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation (e.g., 500 ms).
- Follow each depolarizing step with a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents.[6]

- Measure the peak tail current amplitude at the beginning of the repolarizing step.
- Plot the normalized tail current amplitudes against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage ($V_{0.5}$) and the slope factor (k).^[4]

To Measure Deactivation Kinetics:

- Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).
- Apply a series of repolarizing voltage steps to different negative potentials (e.g., from -120 mV to -50 mV).
- Fit the decaying tail currents with a single or double exponential function to determine the deactivation time constants.^[2]

Experimental Workflow Diagram



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Caption: Experimental workflow for **NS1643** patch clamp studies.

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